molecular formula C13H9BrCl2O4S B2810368 (2,5-Dichlorophenyl) 4-bromo-3-methoxybenzenesulfonate CAS No. 2380185-18-0

(2,5-Dichlorophenyl) 4-bromo-3-methoxybenzenesulfonate

Cat. No.: B2810368
CAS No.: 2380185-18-0
M. Wt: 412.08
InChI Key: COMLBMCQLPAERY-UHFFFAOYSA-N
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Description

(2,5-Dichlorophenyl) 4-bromo-3-methoxybenzenesulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with bromine, methoxy, and dichlorophenyl groups. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.

Scientific Research Applications

(2,5-Dichlorophenyl) 4-bromo-3-methoxybenzenesulfonate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals, dyes, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorophenyl) 4-bromo-3-methoxybenzenesulfonate typically involves a multi-step process. One common method includes the sulfonation of 4-bromo-3-methoxybenzene with chlorosulfonic acid to introduce the sulfonate group. This is followed by the coupling of the sulfonated intermediate with 2,5-dichlorophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction conditions for the Suzuki-Miyaura coupling generally involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichlorophenyl) 4-bromo-3-methoxybenzenesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions with electrophiles, facilitated by the electron-donating methoxy group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

    Electrophilic Aromatic Substitution: Electrophiles such as nitronium ions or sulfonyl chlorides in the presence of Lewis acids like aluminum chloride.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of azido or amino derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonyl derivatives.

    Oxidation and Reduction: Formation of hydroxylated or dehalogenated products.

Mechanism of Action

The mechanism of action of (2,5-Dichlorophenyl) 4-bromo-3-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dichlorophenyl) 4-bromo-3-hydroxybenzenesulfonate
  • (2,5-Dichlorophenyl) 4-bromo-3-methylbenzenesulfonate
  • (2,5-Dichlorophenyl) 4-bromo-3-ethoxybenzenesulfonate

Uniqueness

(2,5-Dichlorophenyl) 4-bromo-3-methoxybenzenesulfonate is unique due to the presence of the methoxy group, which enhances its electron-donating properties and influences its reactivity in electrophilic aromatic substitution reactions. This makes it distinct from its analogs with different substituents, such as hydroxy, methyl, or ethoxy groups, which may exhibit different reactivity and biological activities.

Properties

IUPAC Name

(2,5-dichlorophenyl) 4-bromo-3-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O4S/c1-19-12-7-9(3-4-10(12)14)21(17,18)20-13-6-8(15)2-5-11(13)16/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMLBMCQLPAERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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